molecular formula C4H8NO4S2- B13953214 (2R)-2-amino-4-oxidosulfonothioylbutanoic acid

(2R)-2-amino-4-oxidosulfonothioylbutanoic acid

Cat. No.: B13953214
M. Wt: 198.2 g/mol
InChI Key: GLNYGUGVGMUOAR-GSVOUGTGSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-4-oxidosulfonothioylbutanoic acid is a chemical compound with a unique structure that includes an amino group, a sulfonothioyl group, and a butanoic acid backbone

Preparation Methods

The synthesis of (2R)-2-amino-4-oxidosulfonothioylbutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction yields the desired product with high purity. Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent selection, to maximize yield and minimize impurities .

Chemical Reactions Analysis

(2R)-2-amino-4-oxidosulfonothioylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol compounds .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for amino acid derivatives and peptides. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Additionally, it is used in the pharmaceutical industry as an intermediate in the synthesis of various drugs .

Mechanism of Action

The mechanism of action of (2R)-2-amino-4-oxidosulfonothioylbutanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and influence cellular signaling pathways. The sulfonothioyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target proteins and enzymes. This interaction can lead to changes in protein function and cellular responses .

Comparison with Similar Compounds

(2R)-2-amino-4-oxidosulfonothioylbutanoic acid can be compared with other similar compounds, such as (2R)-2-amino-4-methoxy-4-oxobutanoic acid and (2R)-2-amino-4-hydroxy-4-oxobutanoic acid. These compounds share a similar backbone but differ in their functional groups, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C4H8NO4S2-

Molecular Weight

198.2 g/mol

IUPAC Name

(2R)-2-amino-4-oxidosulfonothioylbutanoic acid

InChI

InChI=1S/C4H9NO4S2/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/p-1/t3-/m1/s1

InChI Key

GLNYGUGVGMUOAR-GSVOUGTGSA-M

Isomeric SMILES

C(CS(=O)(=S)[O-])[C@H](C(=O)O)N

Canonical SMILES

C(CS(=O)(=S)[O-])C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.